5-Ethyl-2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline is a complex organic compound with the molecular formula C${17}$H${28}$N$_{4}$O. This compound is characterized by its unique structure, which includes an ethyl group, a methoxy group, and a piperidine ring substituted with a piperazine moiety. The presence of these functional groups suggests potential versatility in biological applications, particularly in medicinal chemistry.
5-Ethyl-2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline exhibits significant biological activity. It has been studied for its potential as an inhibitor of certain kinases involved in cancer progression, particularly the extracellular signal-regulated kinase 5 pathway. This suggests its role in cancer therapeutics and as a potential lead compound for drug development.
The synthesis of 5-Ethyl-2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline can be achieved through several methods:
This compound has potential applications in various fields:
Interaction studies of 5-Ethyl-2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline have revealed its potential to bind to specific protein targets involved in signal transduction pathways. These interactions are crucial for understanding its mechanism of action and efficacy as a therapeutic agent.
Several compounds share structural similarities with 5-Ethyl-2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline. Below are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline | 122833-04-9 | 0.87 |
| 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline | 761440-75-9 | 0.86 |
| 2-Methoxy-N-[3-(methylamino)-phenyl]-N-pyridin-3-yloxyacetamide | 1254058-34-8 | 0.85 |
The uniqueness of 5-Ethyl-2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline lies in its specific combination of ethyl and methoxy substitutions along with the dual piperidine-piperazine structure, which may enhance its pharmacological properties compared to similar compounds.